![molecular formula C12H8ClNO3S B1225995 2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)
2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester is a member of pyridines and an aromatic carboxylic acid.
Scientific Research Applications
Synthesis Techniques and Reactions
Esterification Methods
The esterification of carboxylic acids with alcohols using di-2-thienyl carbonate (2-DTC) in the presence of 4-(dimethylamino)pyridine (DMAP) and iodine has been studied. This method offers a smooth pathway to produce various esters, including those related to the structure (Oohashi, Fukumoto, & Mukaiyama, 2005).
Molecular Property Investigation
Density Functional Theory (DFT) and quantum chemical calculations have been performed on similar compounds to investigate their molecular properties, including the highest occupied and lowest unoccupied molecular orbitals (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Telomerase Inhibition
Pyridine-2-carboxylate derivatives have shown significant in vitro telomerase inhibitory activity and in vivo tumor suppression, demonstrating their potential in therapeutic applications (Jew et al., 2003).
Chemical Synthesis and Characterization
Chemical Synthesis
Methods for synthesizing derivatives of 2-pyridinecarboxylic acid and related esters have been developed, highlighting their importance in the synthesis of biologically active compounds (Yuanbiao et al., 2016).
Catalytic Applications
The use of 2-pyridinecarboxylic acid derivatives in catalysis, specifically in allylation reactions, has been explored, demonstrating their utility in organic synthesis (Tanaka, Saburi, Hirakawa, Seki, & Kitamura, 2009).
Structural Analysis
The synthesis and X-ray diffraction analysis of pyridine-2-carboxylic acid methyl ester derivatives provide insights into their molecular structure, aiding in the understanding of their chemical behavior (Shen, Huang, Diao, & Lei, 2012).
properties
Product Name |
2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C12H8ClNO3S |
Molecular Weight |
281.72 g/mol |
IUPAC Name |
[2-(5-chlorothiophen-2-yl)-2-oxoethyl] pyridine-2-carboxylate |
InChI |
InChI=1S/C12H8ClNO3S/c13-11-5-4-10(18-11)9(15)7-17-12(16)8-3-1-2-6-14-8/h1-6H,7H2 |
InChI Key |
AKQCRDHWBDZILH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-5-[2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1225913.png)
![N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide](/img/structure/B1225914.png)
![2-Cyano-3-{1-[2-(2,5-dimethyl-phenoxy)-ethyl]-1H-indol-3-yl}-N-furan-2-ylmethyl-acrylamide](/img/structure/B1225915.png)
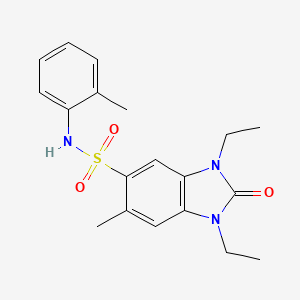
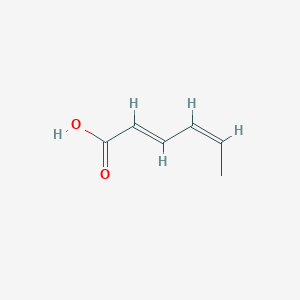
![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)
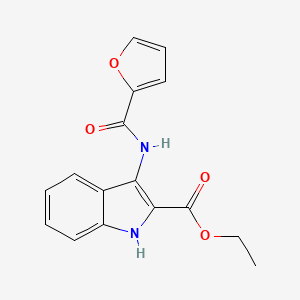
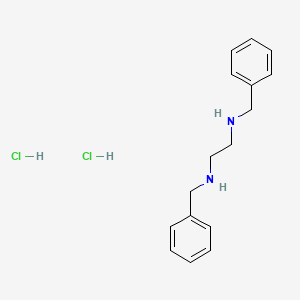
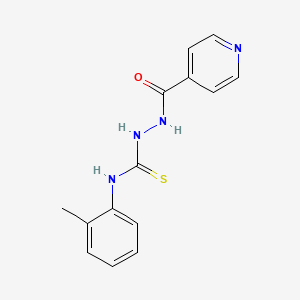
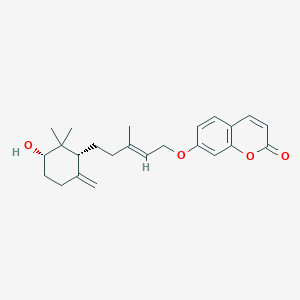
![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(2,6-dimethylphenyl)tetrazole](/img/structure/B1225936.png)
![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)
![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)